molecular formula C12H9N5OS B2841398 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide CAS No. 1421471-84-2

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

Cat. No. B2841398
CAS RN: 1421471-84-2
M. Wt: 271.3
InChI Key: HMSYDQDYBIPBAB-UHFFFAOYSA-N
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Description

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide” is an organic compound that belongs to the class of benzimidazoles . It is a white solid with a melting point range of 147–150 °C .


Synthesis Analysis

The synthesis of this compound involves a Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3 . This yields the desired compounds in varying yields (13–28%) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by eight conserved α-helices (αD- αI, αEF1, αEF2) and four short β-strands (β6–β9) .


Chemical Reactions Analysis

This compound exhibits potent CDK2 inhibitory activity . It also shows a dose-dependent increase in MDA concentration .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point range of 147–150 °C . Its density is predicted to be 1.40±0.1 g/cm3 . The compound is soluble in DMSO but insoluble in water .

Scientific Research Applications

Synthesis of Heterocycles

  • Research has focused on synthesizing various heterocycles, such as tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ones, which are of interest due to their diverse biological activities. These compounds are synthesized through processes like rearrangement and reactions with different amides (Vasylyev et al., 1999).

Development of Bioactive Molecules

  • The thiophene moiety present in such compounds is integral in a large number of bioactive molecules. This research explores synthesizing novel derivatives with potential antioxidant and anti-inflammatory properties (Shehab et al., 2018).

Catalytic Applications

  • Studies have been conducted on using Brønsted-acidic ionic liquids as catalysts for the efficient synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. This research contributes to developing more eco-friendly and economical methods in organic synthesis (Tavakoli-Hoseini et al., 2011).

Antimicrobial and Antitumor Activities

  • Compounds synthesized from N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide have been evaluated for their potential antimicrobial and antitumor activities. This includes the development of derivatives that show significant effects against various bacterial and fungal strains, as well as tumor cell lines (Rahmouni et al., 2016).

Green Chemistry Approaches

  • Research has been directed towards adopting green chemistry methodologies for synthesizing thiophenyl pyrazoles and isoxazoles. This approach aims to reduce the environmental impact of chemical syntheses while exploring the antimicrobial potential of the compounds (Sowmya et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by reducing the phosphorylation of retinoblastoma at Thr821 . The compound’s interaction with CDK2 leads to changes in the cell cycle, arresting cells at the S and G2/M phases .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway in cell proliferation . CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell death . This compound has displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

Safety and Hazards

The compound has been evaluated for its cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells .

properties

IUPAC Name

N-(2-pyrazol-1-ylpyrimidin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5OS/c18-11(10-3-1-6-19-10)16-9-7-13-12(14-8-9)17-5-2-4-15-17/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSYDQDYBIPBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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